molecular formula C6H13NO B1268124 2-(Aminomethyl)cyclopentanol CAS No. 874528-11-7

2-(Aminomethyl)cyclopentanol

Cat. No. B1268124
M. Wt: 115.17 g/mol
InChI Key: VORALDSQPSWPRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopentane derivatives, including 2-(Aminomethyl)cyclopentanol, involves several key strategies. One approach involves the stereocontrolled synthesis of cyclopentane derivatives, highlighting the significance of stereochemistry in obtaining desired products. For instance, the stereocontrolled synthesis of a 1,5-methano-1-amino-5-(hydroxymethyl)-cyclopentane showcases the intricacies of achieving specific stereochemistry through a series of reactions starting from (R)-2-((benzyloxy)ethyl)oxirane (Chang et al., 1994).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(Aminomethyl)cyclopentanol, such as 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one, reveals key features like the keto-amine tautomeric form and the presence of strong intramolecular N-H...O hydrogen bonds. These structural aspects are crucial for understanding the reactivity and potential applications of these compounds (Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving 2-(Aminomethyl)cyclopentanol derivatives often leverage the molecule's functional groups for further transformations. For example, the synthesis of quinolines from substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes demonstrates the versatility of cyclopentanone derivatives in synthetic chemistry, where specific substituents influence the product's regiochemistry (Austin et al., 2007).

Physical Properties Analysis

The physical properties of 2-(Aminomethyl)cyclopentanol and its derivatives, such as solubility, melting point, and crystallinity, are influenced by the molecule's structure. The presence of functional groups like aminomethyl and cyclopentanol contributes to the compound's behavior in different solvents and under various temperature conditions. However, detailed studies on the physical properties specific to 2-(Aminomethyl)cyclopentanol were not directly found in the literature provided, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties of 2-(Aminomethyl)cyclopentanol, including reactivity, stability, and functional group behavior, are crucial for its application in synthesis. The compound's aminomethyl group, in particular, offers nucleophilic characteristics that are exploited in reactions like aminolysis, as seen in the synthesis of N-methylphosphatidylethanolamines, highlighting the chemical versatility of the cyclopentane moiety (Pajouhesh & Hancock, 1984).

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Synthesis and Anti-inflammatory Activities : Compounds synthesized from 2-substituted-2-dimethylaminomethyl cyclopentanones, including variations of 2-(aminomethyl)cyclopentanol, have been investigated for their anti-inflammatory and analgesic activities. These substances demonstrated significant anti-inflammatory effects with minimal cytotoxicity, indicating their potential in pharmaceutical applications (Chen et al., 1996).

  • Anti-inflammatory Activity of Derivatives : Derivatives of 2-(aminomethyl)cyclopentanol have shown inhibitory effects on inflammation models in mice and rats, with efficacy comparable to ibuprofen and aspirin. This highlights their potential as anti-inflammatory agents (Dong et al., 1998).

Biochemistry and Catalysis

  • Bimetallic Complex Synthesis : In the field of inorganic chemistry, a chiral macrocyclic binucleating ligand incorporating (1S,2S)-trans-1,2-bis(aminomethyl)cyclopentane has been synthesized. This structure is crucial for creating monometallic, homo-, and heterobimetallic complexes, demonstrating its importance in advanced chemical synthesis (Fraser et al., 1994).

  • Chemo-Enzymatic Syntheses : Optically active trans-2-(N,N-dialkylamino)cyclopentanols and their derivatives, related to 2-(aminomethyl)cyclopentanol, have been synthesized using a chemoenzymatic methodology. These compounds are important in the preparation of pharmaceutical agents and other complex organic molecules (González-Sabín et al., 2006).

Biofuel Research

  • Cyclopentanol as Biofuel : Studies have explored the use of cyclopentanol, closely related to 2-(aminomethyl)cyclopentanol, as an alternative biofuel. Research in this area focuses on its combustion characteristics and potential for reducing emissions in automotive applications (Chen et al., 2020).

Safety And Hazards

While specific safety and hazard information for 2-(Aminomethyl)cyclopentanol is not available, it’s important to handle all chemicals with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-(aminomethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORALDSQPSWPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336454
Record name 2-(Aminomethyl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)cyclopentanol

CAS RN

874528-11-7
Record name 2-(Aminomethyl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminomethyl)cyclopentan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Quirós, F Rebolledo, V Gotor - Tetrahedron: Asymmetry, 1999 - Elsevier
The fungus Mortierella isabellina NRRL 1757 catalyzes the reduction of 2-oxocyclopentanecarboxamides with very high enantioselectivity giving, in most cases, the corresponding …
Number of citations: 25 www.sciencedirect.com
G BERNÁTH, GY GÖNDÖS, L GERA… - ACTA UNIVERSITÄR … - acta.bibl.u-szeged.hu
… -(p-nitrophenyl)-tetrahydro-l, 3-oxazine (7) and 4, 5-c;'s-trimethylene-2-(p-nitrophenyl)-tetrahydro-l, 3-oxazine (8) have been prepared by the reaction of cw-2-aminomethylcyclopentanol-…
Number of citations: 0 acta.bibl.u-szeged.hu
T Partanen, P Vainiotalo - Rapid communications in mass …, 1997 - Wiley Online Library
Methyl iodide (CH 3 I) has been used as a chemical ionization reagent gas and the ion/molecule reactions of formed reagents ions with a number of nucleophiles were studied in a …
G Bernáth, K Kovacs, KL Lang, P Márai, G Gondos - ACTA …, 1971
Number of citations: 4
G Bernáth, E Csókási, I Hevér, L Gera… - Chemischer …, 1971 - Wiley Online Library
Number of citations: 5

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